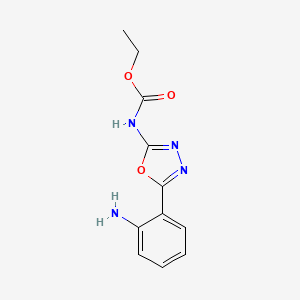

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate

Description

Properties

CAS No. |

143361-13-1 |

|---|---|

Molecular Formula |

C11H12N4O3 |

Molecular Weight |

248.24 g/mol |

IUPAC Name |

ethyl N-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]carbamate |

InChI |

InChI=1S/C11H12N4O3/c1-2-17-11(16)13-10-15-14-9(18-10)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16) |

InChI Key |

MOKDORLDFMXYDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NN=C(O1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative. One common method includes the reaction of 2-aminobenzoic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or tetrahydrofuran. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The aminophenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Oxadiazole derivatives with additional oxygen functionalities.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Substituted aminophenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Amino vs.

- Antifungal Activity: LMM5 and LMM11, bearing bulky substituents (e.g., benzyl, furan), exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition . The target compound’s amino group could similarly target redox enzymes but lacks direct evidence.

- Enzyme Inhibition: Derivatives like 4a–4d inhibit carbonic anhydrase II, with substituents like pyridinyl or methoxyphenyl optimizing hydrophobic interactions . The amino group’s polarity may alter binding modes in such targets.

Physicochemical and Spectral Properties

- Melting Points: The target compound’s higher melting point (180–182°C vs. 88–91°C for 1c) suggests stronger intermolecular forces, likely due to hydrogen bonding from the amino group .

- Spectral Data: NMR: The 2-aminophenyl group would exhibit distinct aromatic proton signals (δ ~6.5–7.5 ppm) and NH₂ resonance, contrasting with methoxy (δ ~3.8 ppm) or hydroxy (δ ~10 ppm) groups in analogs . HRMS: The target’s molecular ion ([M+H]⁺) would align with its molecular formula (C₁₁H₁₂N₄O₃), differing from analogs like 4a ([M+H]⁺ = 366.1756) .

Therapeutic Potential and Limitations

- Antimicrobial Activity: While LMM5/LMM11 demonstrate antifungal efficacy, the target compound’s amino group may enhance bacterial membrane penetration but requires validation .

- Enzyme Inhibition: The amino group’s hydrogen-bonding capacity could improve affinity for targets like carbonic anhydrase II, though substituent bulkiness (e.g., tert-butyl in 4a–4f) often optimizes hydrophobic pockets .

Biological Activity

Ethyl (5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of 2-aminophenyl derivatives with oxadiazole precursors. The structural formula is represented as C11H12N4O3. The oxadiazole ring is crucial for its biological activity, providing a scaffold that can interact with various biological targets.

Antioxidant Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antioxidant activity. For instance, derivatives of oxadiazoles have been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Studies indicate that it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown IC50 values in the low micromolar range for AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups on the phenyl ring enhances its activity against AChE and other targets. For example:

| Compound | Structure | AChE Inhibition IC50 (μM) |

|---|---|---|

| Ethyl Carbamate | Structure | 0.052 ± 0.010 |

| Substituted Phenyl Derivative | -C≡N | 0.042 |

| Unsubstituted Phenyl Derivative | N/A | 0.085 |

This table highlights how modifications to the phenyl group can significantly affect inhibitory potency against AChE.

Case Study 1: Neuroprotective Activity

In a study focusing on neuroprotective agents, this compound was evaluated alongside other oxadiazole derivatives. The findings indicated that this compound exhibited moderate neuroprotection in cellular models of oxidative stress .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, establishing its potential as a therapeutic agent in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.